molecular formula C32H66O B149808 1-Dotriacontanol CAS No. 6624-79-9

1-Dotriacontanol

Cat. No.: B149808
CAS No.: 6624-79-9
M. Wt: 466.9 g/mol
InChI Key: QOEHNLSDMADWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dotriacontanol can be synthesized through the hydrogenation of fatty acid methyl esters or fatty acid chlorides . This process involves the reduction of these esters or chlorides under specific conditions to yield the desired alcohol.

Industrial Production Methods: In industrial settings, dotriacontanol is often produced from natural sources such as rice bran wax. The process involves microwave digestion and molecular distillation to extract and purify the compound . This method is efficient and yields a high concentration of dotriacontanol along with other long-chain alcohols.

Chemical Reactions Analysis

Types of Reactions: 1-Dotriacontanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride.

Major Products Formed:

    Oxidation: Formation of dotriacontanal (aldehyde) or dotriacontanoic acid (carboxylic acid).

    Reduction: Formation of dotriacontane (hydrocarbon).

    Substitution: Formation of dotriacontyl chloride (chloride derivative).

Comparison with Similar Compounds

1-Dotriacontanol is part of a group of long-chain fatty alcohols known as policosanols. Similar compounds include:

    Triacontanol (C30H62O): Known for its role as a plant growth regulator.

    Octacosanol (C28H58O): Found in waxes and has potential health benefits.

    Hexacosanol (C26H54O): Another long-chain alcohol with similar properties.

Uniqueness: this compound is unique due to its specific chain length and its presence in certain plant species. Its applications in various fields, from agriculture to medicine, highlight its versatility and importance.

Properties

IUPAC Name

dotriacontan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h33H,2-32H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEHNLSDMADWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873227
Record name 1-Dotriacontanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6624-79-9
Record name 1-Dotriacontanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6624-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dotriacontanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dotriacontanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Dotriacontanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOTRIACONTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82J5YYF71H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dotriacontanol
Reactant of Route 2
Reactant of Route 2
1-Dotriacontanol
Reactant of Route 3
Reactant of Route 3
1-Dotriacontanol
Reactant of Route 4
Reactant of Route 4
1-Dotriacontanol
Reactant of Route 5
Reactant of Route 5
1-Dotriacontanol
Reactant of Route 6
Reactant of Route 6
1-Dotriacontanol
Customer
Q & A

Q1: What is the molecular formula and weight of dotriacontanol?

A1: Dotriacontanol has the molecular formula C32H66O and a molecular weight of 482.88 g/mol.

Q2: How can dotriacontanol be identified and quantified?

A2: Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used technique for identifying and quantifying dotriacontanol in various matrices. [, , , , , , ] This method involves derivatizing dotriacontanol into its trimethylsilyl ether, which improves its volatility and detectability. [] Other methods include high-performance liquid chromatography (HPLC). [, ]

Q3: What are the key spectroscopic characteristics of dotriacontanol?

A3: Infrared (IR) spectroscopy reveals the presence of characteristic functional groups, including a broad peak for the hydroxyl group (O-H) stretching vibration and strong peaks for the C-H stretching and bending vibrations associated with the aliphatic chain. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the carbon and hydrogen atoms in the molecule. [, ]

Q4: Is dotriacontanol compatible with common pharmaceutical excipients?

A4: Studies using differential scanning calorimetry (DSC) have shown that dotriacontanol is compatible with various pharmaceutical excipients commonly used in tablet formulations, including lactose, starch, sodium croscarmellose, polyvinylpyrrolidone, microcrystalline cellulose, and magnesium stearate. [, ] These studies indicated no significant interactions between dotriacontanol and these excipients, suggesting their suitability for formulating dotriacontanol-containing tablets.

Q5: How stable is dotriacontanol under different storage conditions?

A5: Dotriacontanol exhibits good stability under various environmental conditions. Studies have shown that it remains stable for extended periods, even under accelerated stability testing conditions. [, ]

Q6: What is the biological activity of dotriacontanol?

A6: Dotriacontanol has demonstrated various biological activities, including:

  • Plant Growth Regulation: It is recognized as a potent plant growth regulator, influencing various aspects of plant growth and development. [, ] Studies have shown that it can promote seed germination, enhance photosynthesis, and increase crop yield.
  • Antioxidant Activity: Dotriacontanol exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. [, , ] Research suggests it may contribute to the antioxidant activity of beeswax and other natural sources.

Q7: What are the potential applications of dotriacontanol?

A7: Based on its observed biological activities, dotriacontanol has several potential applications:

  • Agriculture: As a plant growth promoter, it can be used to enhance crop yield and improve plant resilience. []
  • Pharmaceuticals: It holds promise as a potential therapeutic agent for conditions like hyperlipidemia and oxidative stress-related diseases. [, ]
  • Cosmetics: Due to its antioxidant properties, it might find application in cosmetic formulations to protect the skin from environmental damage. []

Q8: How does dotriacontanol exert its effects on plants?

A8: While the exact mechanism of action of dotriacontanol in plants is not fully understood, studies suggest it may influence various physiological processes, including:

  • Photosynthesis: It is believed to enhance photosynthetic efficiency by increasing chlorophyll content and improving the activity of key enzymes involved in photosynthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.